molecular formula C7H7BrClN5 B1602081 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine CAS No. 214201-64-6

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine

Cat. No.: B1602081
CAS No.: 214201-64-6
M. Wt: 276.52 g/mol
InChI Key: ZTCCWFRLVUFEBT-UHFFFAOYSA-N
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Description

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is a synthetic organic compound that belongs to the purine family This compound is characterized by the presence of a bromoethyl group at the 9th position and a chloro group at the 6th position of the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine typically involves the alkylation of 6-chloro-9H-purine with 2-bromoethanol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated synthesis techniques and high-throughput screening can optimize reaction conditions and scale up the production process.

Chemical Reactions Analysis

Types of Reactions

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 9-(2-aminoethyl)-6-chloro-9H-purin-2-amine, while oxidation may produce 9-(2-bromoethyl)-6-chloro-9H-purin-2-one.

Scientific Research Applications

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential role in biochemical pathways and as a probe for investigating enzyme activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections.

    Industry: It is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the inhibition of enzyme activities or disruption of DNA replication. The chloro group may enhance the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9H-purin-2-amine: Lacks the bromoethyl group, making it less reactive in nucleophilic substitution reactions.

    9-(2-Chloroethyl)-6-chloro-9H-purin-2-amine: Similar structure but with a chloroethyl group instead of bromoethyl, which may affect its reactivity and biological activity.

    9-(2-Bromoethyl)-9H-purin-2-amine: Lacks the chloro group, which may alter its chemical properties and applications.

Uniqueness

9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine is unique due to the presence of both bromoethyl and chloro groups, which confer distinct reactivity and potential for diverse applications in research and industry. Its dual functional groups make it a versatile compound for various chemical transformations and biological studies.

Properties

IUPAC Name

9-(2-bromoethyl)-6-chloropurin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN5/c8-1-2-14-3-11-4-5(9)12-7(10)13-6(4)14/h3H,1-2H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTCCWFRLVUFEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CCBr)N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572131
Record name 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214201-64-6
Record name 9-(2-Bromoethyl)-6-chloro-9H-purin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00572131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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